![molecular formula C17H19FN2O2 B5502072 1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B5502072.png)
1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine
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Overview
Description
Synthesis Analysis
The synthesis of molecules related to 1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine often involves multistep chemical reactions, starting from basic organic or aromatic compounds. For instance, compounds with similar structures have been synthesized through reactions involving fluorobenzoyl isothiocyanate with fluoroanilines, leading to novel thioureas characterized by NMR and FTIR techniques (Saeed et al., 2011). Another approach includes the reaction of pyrimidine with isoxazole derivatives to yield compounds with potential herbicidal activities, demonstrating the versatility of synthesis methods (Fu, 2014).
Molecular Structure Analysis
The molecular structure of such compounds is often determined using X-ray crystallography, NMR spectroscopy, and computational methods. For example, the structural analysis of related molecules has revealed their crystalline state and provided insights into bond lengths, angles, and molecular conformations (Karczmarzyk & Malinka, 2004). These analyses are crucial for understanding the three-dimensional arrangement and potential reactivity of the molecule.
Chemical Reactions and Properties
The chemical behavior of 1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine can be predicted by studying its functional groups and molecular structure. Compounds with similar frameworks undergo various chemical reactions, such as condensation, cyclization, and substitution, which are influenced by the presence of specific functional groups like isoxazole and fluorophenyl moieties. The reactivity towards different reagents and conditions can lead to a wide array of derivatives with diverse properties (Mickevičius et al., 2009).
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystalline structure, are influenced by the molecular arrangement and intermolecular forces within the compound. Studies on similar compounds have shown that variations in substituents can significantly affect these properties, which is important for the compound's application in various scientific fields (Girisha et al., 2016).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical species, are determined by the functional groups present in the molecule. For example, the presence of an isoxazole ring can impact the compound's reactivity with acids and bases, leading to different products and potentially novel materials with unique properties (Girisha et al., 2016).
Scientific Research Applications
Pharmacokinetics and Metabolism
A detailed study on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, identified as N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), provides insights into the pharmacokinetics of compounds with a structure related to "1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine". This research highlights the metabolic pathways, including the principal route of metabolism via oxidation and the identification of major metabolites. The study demonstrates that the compound undergoes extensive metabolism, with negligible amounts excreted unchanged, and outlines the elimination process, primarily via feces, highlighting the compound's pharmacokinetics in humans (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).
Therapeutic Potential and Safety Evaluation
Another study evaluated the safety, dosimetry, and characteristics of a radiotracer targeting sphingosine-1-phosphate receptor (S1PR) 1, demonstrating no adverse events and supporting the safety of the compound for evaluation of inflammation in human clinical populations. This study suggests the utility of such compounds in diagnosing and understanding the pathophysiology of diseases like multiple sclerosis, providing a foundation for further therapeutic exploration (Brier, Hamdi, Rajamanikam, Zhao, Mansor, Jones, Rahmani, Jindal, Koudelis, Perlmutter, Wong, Nickels, Ippolito, Gropler, Schindler, Laforest, Tu, & Benzinger, 2022).
Safety and Hazards
properties
IUPAC Name |
(2,6-dimethylpiperidin-1-yl)-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-11-4-3-5-12(2)20(11)17(21)15-10-16(22-19-15)13-6-8-14(18)9-7-13/h6-12H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPZMWBQCGLTIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=NOC(=C2)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-Fluorophenyl)-1,2-oxazole-3-carbonyl]-2,6-dimethylpiperidine |
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